N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide
Overview
Description
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is an organic compound that features a boronic ester group attached to a nicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
It’s known that similar compounds can induce the decomposition of certain substances, forming a dense and robust interface .
Biochemical Pathways
Compounds with similar structures have been used in borylation and hydroboration reactions .
Result of Action
It’s known that similar compounds can induce the formation of a dense and robust interface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated nicotinamide derivative using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The nicotinamide moiety can be reduced under appropriate conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced nicotinamide derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has several applications in scientific research:
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline
Uniqueness
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is unique due to its combination of a nicotinamide moiety with a boronic ester group This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis
Biological Activity
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS No. 1005009-98-2) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19BN2O2
- Molecular Weight : 234.10 g/mol
- CAS Number : 1005009-98-2
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Here are some key findings:
Antimicrobial Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Certain derivatives demonstrated weak activity against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
Anticancer Potential
Research indicates that compounds containing the dioxaborolane moiety may influence cancer cell metabolism and proliferation:
- Mechanism of Action : It has been suggested that these compounds may act as dual inhibitors affecting autophagy and specific nuclear receptors involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-Methyl derivatives against various pathogens. The results indicated that while some derivatives showed promising activity against resistant strains of Mycobacterium tuberculosis, further optimization is necessary to enhance efficacy and reduce toxicity .
Study 2: Anticancer Activity
In a separate investigation focused on anticancer properties, a related compound was found to induce apoptosis in cancer cells through the inhibition of specific metabolic pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:
- Bioavailability : Preliminary data suggest moderate oral bioavailability with favorable clearance rates in animal models .
- Toxicity Profile : Toxicity assessments have indicated acceptable safety margins in vivo at high doses (up to 2000 mg/kg), although detailed studies are needed to fully characterize the safety profile .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C12H19BN2O2 |
Molecular Weight | 234.10 g/mol |
CAS Number | 1005009-98-2 |
Antimicrobial MIC (Staphylococcus) | 4–8 μg/mL |
Anticancer IC50 (related compound) | 0.6 ± 0.94 μM |
Oral Bioavailability | 31.8% |
Maximum Tolerated Dose | 2000 mg/kg |
Properties
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-16-8-10)11(17)15-5/h6-8H,1-5H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTSMDYANXANST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682239 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-25-3 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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